Cas no 863004-04-0 (N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide)

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a synthetic organic compound featuring a benzothiazepine core linked to an acetamide moiety via an acetylphenyl group. This structure confers potential biological activity, particularly in medicinal chemistry applications. The benzothiazepine scaffold is known for its pharmacological relevance, often associated with calcium channel modulation and central nervous system effects. The acetylphenyl substitution enhances molecular interactions, possibly improving binding affinity or metabolic stability. The compound’s well-defined heterocyclic framework makes it a valuable intermediate for further derivatization in drug discovery. Its synthetic accessibility and structural versatility support its utility in developing novel therapeutic agents or biochemical probes.
N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide structure
863004-04-0 structure
Product name:N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
CAS No:863004-04-0
MF:C19H18N2O3S
MW:354.422823429108
CID:6285386
PubChem ID:20878065

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
    • AKOS001866062
    • N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
    • 863004-04-0
    • F0670-0050
    • SR-01000134301
    • N-(4-acetylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
    • SR-01000134301-1
    • Inchi: 1S/C19H18N2O3S/c1-13(22)14-6-8-15(9-7-14)20-18(23)12-21-16-4-2-3-5-17(16)25-11-10-19(21)24/h2-9H,10-12H2,1H3,(H,20,23)
    • InChI Key: OWVTXAURKMMMQR-UHFFFAOYSA-N
    • SMILES: S1CCC(N(CC(NC2C=CC(C(C)=O)=CC=2)=O)C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 354.10381361g/mol
  • Monoisotopic Mass: 354.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 91.8Ų

N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0670-0050-1mg
N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
863004-04-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0670-0050-2mg
N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
863004-04-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0670-0050-2μmol
N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide
863004-04-0 90%+
2μl
$57.0 2023-05-17

Additional information on N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Comprehensive Analysis of N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS No. 863004-04-0)

In the realm of pharmaceutical and organic chemistry, N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (CAS No. 863004-04-0) has garnered significant attention due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms in research circles, belongs to the benzothiazepine class, a group known for its diverse biological activities. Researchers are particularly interested in its molecular interactions and pharmacological properties, which align with current trends in drug discovery targeting neurological disorders and metabolic diseases.

The structural complexity of N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide includes a tetrahydrobenzothiazepine core coupled with an acetamide moiety, making it a subject of interest in medicinal chemistry. Recent studies highlight its potential as a scaffold for drug design, especially in modulating enzyme activity and receptor binding. This aligns with the growing demand for small-molecule therapeutics in treating chronic conditions, a hot topic in both academic and industrial research.

From a synthetic perspective, the compound's CAS No. 863004-04-0 serves as a critical identifier for researchers exploring its synthesis pathways and derivative development. The 4-acetylphenyl group introduces additional functionality, enabling further structural modifications to enhance bioavailability or target specificity. Such features are frequently searched in AI-driven drug discovery platforms, reflecting the compound's relevance in computational chemistry and high-throughput screening.

Another area of interest is the compound's potential role in oxidative stress modulation, a key focus in aging research and neurodegenerative disease studies. The 4-oxo group in its structure may contribute to redox-active properties, a hypothesis supported by preliminary in vitro data. This connection to cellular health and disease prevention resonates with public interest in longevity science and personalized medicine.

In the context of intellectual property, N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide has been cited in several patents related to therapeutic formulations and diagnostic agents. Its chemical stability and solubility profile make it a viable candidate for formulation optimization, a critical step in pharmaceutical development. These aspects are frequently queried in SEO-optimized searches by professionals seeking drug delivery solutions.

Environmental and safety profiles of CAS No. 863004-04-0 are also under scrutiny, as regulatory agencies emphasize green chemistry principles. The compound's biodegradability and ecotoxicological data are areas of active research, addressing the rising demand for sustainable pharmaceuticals. This aligns with global trends toward eco-friendly drug production, a topic gaining traction in both scientific literature and public discourse.

In summary, N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide represents a multifaceted compound with applications spanning drug discovery, materials science, and biochemical research. Its structural versatility and biological relevance ensure its continued prominence in scientific investigations, particularly in addressing unmet medical needs and advancing precision medicine initiatives.

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